molecular formula C14H19Cl2NO2S B12185940 [(2,4-Dichloro-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

[(2,4-Dichloro-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B12185940
M. Wt: 336.3 g/mol
InChI Key: UITJMFZGQSNVTB-UHFFFAOYSA-N
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Description

(2,4-Dichloro-3-methylphenyl)sulfonylamine is an organic compound characterized by the presence of a sulfonyl group attached to a dichloromethylphenyl ring and a methylcyclohexyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-3-methylphenyl)sulfonylamine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dichloro-3-methylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichloromethylphenyl ring can also interact with hydrophobic pockets in biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichloro-3-methylphenyl)sulfonylamine
  • (2,4-Dichloro-3-methylphenyl)sulfonylamine
  • 4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine

Uniqueness

(2,4-Dichloro-3-methylphenyl)sulfonylamine is unique due to the presence of the methylcyclohexyl amine group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19Cl2NO2S

Molecular Weight

336.3 g/mol

IUPAC Name

2,4-dichloro-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C14H19Cl2NO2S/c1-9-5-3-4-6-12(9)17-20(18,19)13-8-7-11(15)10(2)14(13)16/h7-9,12,17H,3-6H2,1-2H3

InChI Key

UITJMFZGQSNVTB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl

Origin of Product

United States

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